Halothane

Beschreibung

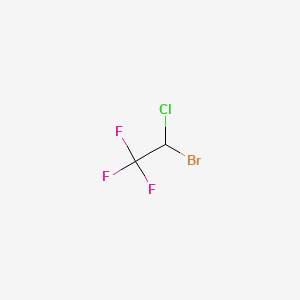

This compound is a haloalkane comprising ethane having three flouro substituents at the 1-position as well as bromo- and chloro substituents at the 2-position. It has a role as an inhalation anaesthetic. It is a haloalkane, an organofluorine compound, an organochlorine compound and an organobromine compound.

A nonflammable, halogenated, hydrocarbon anesthetic that provides relatively rapid induction with little or no excitement. Analgesia may not be adequate. nitrous oxide is often given concomitantly. Because this compound may not produce sufficient muscle relaxation, supplemental neuromuscular blocking agents may be required. (From AMA Drug Evaluations Annual, 1994, p178)

This compound is a potent volatile halogenated anesthetic gas that has been linked to many cases of idiosyncratic acute liver injury that are frequently severe. The potential of this compound to cause hepatotoxicity and the greater safety of newer anesthetics has led to a decrease in its use, currently limited to special situations, particularly in children. Because this compound is relatively inexpensive it continues to be used in developing countries.

This compound is a nonflammable, halogenated, hydrocarbon and general inhalation anesthetic. Although the exact mechanism of action is unknown, this compound provides relatively rapid induction of anesthesia by depressing the central nervous system, thereby producing a reversible loss of consciousness and sensation. (NCI05)

This compound can cause developmental toxicity according to state or federal government labeling requirements.

A nonflammable, halogenated, hydrocarbon anesthetic that provides relatively rapid induction with little or no excitement. Analgesia may not be adequate. NITROUS OXIDE is often given concomitantly. Because this compound may not produce sufficient muscle relaxation, supplemental neuromuscular blocking agents may be required. (From AMA Drug Evaluations Annual, 1994, p178)

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-2-chloro-1,1,1-trifluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQZXOMGPXTTIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3CCHBrCl, BrClHC2F3, C2HBrClF3 |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025371 |

Source

|

| Record name | Halothane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halothane is a clear colorless highly volatile liquid with a sweet chloroform-like odor. Density 1.875 g / cm3. Boiling point 122.4 °F (50.2 °C). Noncombustible., Clear, colorless liquid with a sweetish, pleasant odor; inhalation anesthetic; [NIOSH], Liquid, HIGHLY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a sweetish, pleasant odor., Clear, colorless liquid with a sweetish, pleasant odor. [inhalation anesthetic] |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

122.4 °F at 760 mmHg (NTP, 1992), 50.2 °C, 50 °C, 122.4 °F, 122 °F |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 to 1.0 mg/mL at 64 °F (NTP, 1992), Miscible with petroleum ether, other fat solvents, In water, 4,070 mg/L at 25 °C, 3.81e+00 g/L, Solubility in water, g/100ml: 0.45, 0.3% |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.871 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.871 at 20 °C/4 °C, Relative density (water = 1): 1.87, 1.87 |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.8 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.87, 6.8 |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

243 mmHg at 68 °F (NTP, 1992), 302.0 [mmHg], Vapor pressure: 243 mm Hg @ 20 °C, 302 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 32.4, 243 mmHg |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, volatile liquid | |

CAS No. |

151-67-7 |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Halothane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halothane [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | halothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | halothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halothane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halothane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQT9G45D1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-180 °F (NIOSH, 2023), 50-50.5, -118 °C, -180 °F |

Source

|

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Halothane's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The γ-aminobutyric acid type A (GABAa) receptor, a ligand-gated ion channel, is a primary target for many general anesthetics. Understanding the precise mechanism by which these agents modulate receptor function is crucial for developing safer and more effective anesthetic drugs. This technical guide provides a detailed examination of the mechanism of action of the volatile anesthetic halothane on GABAa receptors. Drawing from key experimental findings, this document outlines the kinetic changes, underlying molecular interactions, and the experimental protocols used to elucidate these effects. The central finding is that this compound's primary action is to slow the unbinding rate of GABA from the receptor, which potentiates inhibitory neurotransmission.

Core Mechanism: Allosteric Modulation of Receptor Kinetics

This compound is a positive allosteric modulator of the GABAa receptor. Unlike the agonist GABA, which binds to the orthosteric site, this compound is believed to bind to distinct, allosteric sites within the transmembrane domain of the receptor. This binding event does not introduce new kinetic states but rather alters the transition rates between existing states of the receptor.

The predominant mechanism for this compound's potentiation of GABAa receptor function is a reduction in the microscopic agonist unbinding rate (k_off). By slowing the dissociation of GABA from its binding site, this compound stabilizes the receptor in its open or agonist-bound closed states, leading to prolonged channel activation in response to a brief pulse of GABA. This action results in an increased sensitivity to GABA and a prolongation of the decay of inhibitory postsynaptic currents (IPSCs), a major factor in the production of anesthesia.

This mechanism contrasts with those proposed for other modulators like benzodiazepines, which are thought to increase the agonist binding rate, or barbiturates, which may alter transitions between agonist-bound closed states. This compound's effect is rapid and direct, occurring within milliseconds and not requiring intact intracellular signaling systems, which points to a direct action on the channel complex or the surrounding lipid membrane.

Quantitative Data on this compound's Effects

Electrophysiological studies on recombinant α1β2γ2s GABAa receptors have quantified the kinetic changes induced by this compound. These data provide a clear picture of the functional consequences of this compound modulation.

| Parameter | Control | With this compound (0.43 mM) | Effect Description |

| GABA EC50 | 18.1 ± 5.2 µM | 7.9 ± 2.9 µM | Increased Agonist Sensitivity: this compound caused a significant leftward shift in the GABA concentration-response curve, more than halving the EC50. |

| Hill Coefficient (n) | 2.23 | 2.34 | No Change in Cooperativity: The Hill coefficient was not significantly altered, suggesting this compound does not change the number of GABA binding sites (two) required for channel activation. |

| Weighted Decay Time Constant (τ_decay) | 39.7 ± 6.2 ms | 97.8 ± 14.9 ms | Prolonged Deactivation: The current deactivation after a brief GABA pulse was prolonged by approximately 2.5-fold. |

| Peak Current Amplitude | 100% | Reduced by 21.6 ± 3.2% | Peak Current Reduction: At high GABA concentrations, this compound caused a modest reduction in the peak current, possibly due to a superimposed channel blocking action. |

| Total Charge Transfer | 100% | 196 ± 13% | Increased Total Inhibition: Despite the peak current reduction, the prolonged deactivation led to a near doubling of the total charge transfer (the integral of the current). |

| Macroscopic Desensitization | 78.2 ± 4.4% of peak | 74.8 ± 4.8% of peak | No Change: this compound did not significantly alter the rate or extent of macroscopic desensitization during prolonged GABA application. |

| Recovery from Desensitization (τ) | 35.6 ± 3.7 ms | 68.3 ± 5.7 ms | Slowed Recovery: The time constant for recovery from paired-pulse depression was significantly increased, consistent with slowed agonist unbinding. |

Signaling and Logical Pathways

The mechanism by which this compound slows GABA unbinding leads to a cascade of functional changes that enhance neuronal inhibition.

The "slowed unbinding" hypothesis is supported by a specific pattern of experimental observations. A change in other kinetic parameters, such as channel opening (β) or closing (α) rates, would predict different outcomes, particularly regarding macroscopic desensitization.

Putative Binding Sites

While the precise binding site for this compound has not been definitively identified through co-crystallography, evidence from mutagenesis and photolabeling studies with related volatile anesthetics points to cavities within the transmembrane domain (TMD) of the GABAa receptor.

-

Location: Anesthetic binding sites are generally located at subunit interfaces within the TMD, forming water-filled pockets.

-

Key Residues: Site-directed mutagenesis studies suggest that specific amino acids in the α subunit are crucial for defining an amphipathic cavity that can accommodate volatile anesthetics like this compound. These include residues in the M1, M2, and M3 transmembrane helices.

-

Subunit Interfaces: The interfaces between α and β subunits (α+/β− and β+/α−) are considered primary locations for the binding of various anesthetics and allosteric modulators.

Experimental Protocols

The quantitative data described above were primarily generated using whole-cell patch-clamp electrophysiology on a heterologous expression system.

Cell Culture and Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

-

Culture Conditions: Cells are maintained in standard culture conditions (37°C, 5% CO2) in a medium such as Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.

-

Transient Transfection: cDNAs for the desired GABAa receptor subunits (e.g., rat α1, β2, and γ2s) are subcloned into a mammalian expression vector. HEK 293 cells are then co-transfected with these plasmids, often including a marker like CD8 to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane in response to agonist application.

-

Solutions:

-

Internal (Pipette) Solution (in mM): Typically contains CsCl (140), MgCl2 (2), EGTA (11), and HEPES (10), with pH adjusted to ~7.2. Cesium is used to block potassium channels.

-

External (Bath) Solution (in mM): Typically contains NaCl (145), KCl (2.5), CaCl2 (1), MgCl2 (1), HEPES (10), and Glucose (10), with pH adjusted to ~7.4.

-

-

Recording:

-

Transfected cells are identified and a glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 to -80 mV.

-

-

Drug Application:

-

A rapid solution exchange system is critical for studying fast channel kinetics. This allows for the application of GABA and this compound-containing solutions with millisecond precision.

-

This compound is delivered by bubbling a carrier gas through a vaporizer into the external solution to achieve the desired concentration.

-

-

Data Acquisition: Currents are recorded using an amplifier, filtered (e.g., at 1 kHz), and digitized (e.g., at 2 kHz) for computer analysis.

Experimental Workflow Diagram

Synthesis of Halothane from Trichloroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predominant industrial synthesis of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) from trichloroethylene. The process is a two-step halogenation reaction sequence involving an initial hydrofluorination followed by a high-temperature bromination. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the chemical pathway and experimental workflow.

Core Synthesis Pathway

The commercial synthesis of this compound is a robust two-step process. The first step involves the hydrofluorination of trichloroethylene (TCE) to produce the intermediate, 2-chloro-1,1,1-trifluoroethane (sold commercially as HCFC-133a). The second step is the selective bromination of this intermediate to yield the final product, this compound.[1][2]

Step 1: Hydrofluorination of Trichloroethylene Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst to substitute two chlorine atoms with fluorine atoms.

Reaction:Cl₂C=CHCl + 3HF → F₃C-CH₂Cl + 2HCl

Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane The intermediate is then reacted with bromine at a high temperature, where a hydrogen atom is substituted by a bromine atom.

Reaction:F₃C-CH₂Cl + Br₂ → F₃C-CHBrCl + HBr

Visualization of Synthesis Pathway

The following diagram illustrates the two-step chemical conversion from trichloroethylene to this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a)

This step can be performed via liquid-phase or gas-phase hydrofluorination. The liquid-phase process is common in commercial production.

Methodology: Liquid-Phase Hydrofluorination [1][3]

-

Catalyst Activation: A pressure reactor (e.g., an autoclave) is charged with antimony(III) chloride (SbCl₃) as the catalyst. The catalyst is typically activated by treatment with anhydrous hydrogen fluoride to form antimony chlorofluorides, which are the active catalytic species.

-

Reagent Introduction: The reactor is heated to the reaction temperature (e.g., 130 °C).[1] Trichloroethylene and a molar excess of anhydrous hydrogen fluoride are continuously fed into the reactor.[4] The reaction pressure is maintained to keep the reactants in the liquid phase (e.g., 6.2 kg/cm ²).[4]

-

Reaction Execution: The reaction mixture is vigorously agitated to ensure efficient contact between the reactants and the catalyst. The reaction is exothermic, and cooling is required to maintain a constant temperature.

-

Product and Byproduct Separation: A gaseous stream containing the product (2-chloro-1,1,1-trifluoroethane), unreacted HF, and the byproduct hydrogen chloride (HCl) exits the reactor.

-

Purification: This stream is passed through a series of purification steps. Unreacted HF is often separated and recycled. HCl is removed, typically by scrubbing or distillation. The crude 2-chloro-1,1,1-trifluoroethane is then purified by distillation to remove any remaining impurities.

Step 2: Synthesis of this compound

This step is a gas-phase, free-radical substitution reaction.

Methodology: Gas-Phase Bromination [5]

-

Reactor Setup: A high-temperature tubular reactor, often made of silica or a nickel alloy to withstand the corrosive conditions, is used. The reactor is heated to the required temperature range (425-475 °C).

-

Reagent Vaporization: Liquid 2-chloro-1,1,1-trifluoroethane and bromine are vaporized separately.

-

Reagent Introduction: The gaseous streams of 2-chloro-1,1,1-trifluoroethane and bromine are mixed and introduced into the heated reactor. A molar excess of the trifluoro-chloroethane is typically used to minimize over-bromination.[5]

-

Reaction Execution: The gas mixture passes through the hot zone of the reactor, where bromination occurs. The residence time in the reactor is controlled to maximize the yield of the desired monosubstituted product.

-

Product Quenching and Separation: The exiting gas stream, containing this compound, unreacted starting materials, and the byproduct hydrogen bromide (HBr), is rapidly cooled (quenched).

-

Purification: The cooled mixture is washed, often with an aqueous solution, to remove HBr and unreacted bromine. The organic layer is then separated, dried, and purified by fractional distillation to isolate pure this compound (B.P. 50.2 °C).[5]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the industrial production of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from patent literature and technical descriptions.

Table 1: Reaction Parameters for Step 1 (Hydrofluorination)

| Parameter | Value | Reference |

| Reactants | Trichloroethylene, Hydrogen Fluoride | [1] |

| Catalyst | Antimony(III) chloride (SbCl₃) | [1][2] |

| Phase | Liquid or Gas | [4][6] |

| Temperature (Liquid) | 130 °C | [1] |

| Temperature (Gas) | 280 - 300 °C | [6] |

| Pressure (Liquid) | 6.2 kg/cm ² (approx. 6 atm) | [4] |

| Molar Ratio (HF:TCE) | > 3:1 (typically 4:1 to 8:1) | [4][6] |

Table 2: Reaction Parameters for Step 2 (Bromination)

| Parameter | Value | Reference |

| Reactants | 2-chloro-1,1,1-trifluoroethane, Bromine | [5] |

| Catalyst | None (Thermal Reaction) | [5] |

| Phase | Gas | [5] |

| Temperature | 425 - 475 °C (optimum range) | [5] |

| Molar Ratio (C₂H₂ClF₃:Br₂) | 1.5:1 to 2:1 | [5] |

| Yield (based on consumed C₂H₂ClF₃) | 73.2% | [5] |

| Product Boiling Point | 50.2 °C | [5] |

Disclaimer: The synthesis of this compound involves hazardous materials, including anhydrous hydrogen fluoride and bromine, and requires specialized equipment to handle high pressures and temperatures. The protocols described are for informational purposes only and should only be attempted by trained professionals in a suitable laboratory or industrial setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 3. This compound Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 5. US2849502A - 1, 1, 1-trifluoro-2-bromo-2-chloroethane and a process of making it - Google Patents [patents.google.com]

- 6. US6307114B1 - Process for preparing 1,1,1-trifluoro-2-chloroethane - Google Patents [patents.google.com]

Metabolic Pathways of Halothane in the Liver: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a volatile anesthetic that, despite its declining clinical use in many parts of the world, remains a crucial subject of study due to its association with idiosyncratic liver injury.[1] The hepatotoxicity of this compound is intrinsically linked to its biotransformation in the liver, which proceeds via two main pathways: an oxidative pathway under normal oxygen conditions and a reductive pathway that becomes more prominent under hypoxic conditions.[2][3] Understanding these metabolic pathways is critical for elucidating the mechanisms of this compound-induced liver damage and for the broader study of drug-induced liver injury. This guide provides a comprehensive overview of this compound metabolism in the liver, detailing the enzymatic processes, the metabolites formed, and the experimental methodologies used to investigate these pathways.

Core Metabolic Pathways

Approximately 20-50% of an administered dose of this compound is metabolized in the liver, with the remainder being eliminated unchanged through the lungs.[4] The metabolic fate of this compound is primarily determined by the oxygen tension within the hepatocyte, which dictates the balance between oxidative and reductive biotransformation.

Oxidative Metabolism

Under normoxic conditions, the majority of this compound metabolism occurs via the oxidative pathway, which is primarily catalyzed by Cytochrome P450 2E1 (CYP2E1).[4][5] Cytochrome P450 2A6 (CYP2A6) also contributes to this pathway, particularly at higher, saturating concentrations of this compound.[6]

The initial step in this pathway is the oxidation of this compound to a reactive intermediate, trifluoroacetyl chloride.[7][8] This intermediate is highly reactive and can covalently bind to liver proteins, forming trifluoroacetylated (TFA) protein adducts.[7] These neoantigens are believed to trigger an immune response, leading to the severe, and often fatal, immune-mediated liver necrosis known as "this compound hepatitis".[1][5][9] Trifluoroacetyl chloride that does not react with proteins is rapidly hydrolyzed to trifluoroacetic acid (TFA), a stable metabolite that is excreted in the urine along with bromide ions.[3][10][11]

Reductive Metabolism

Under hypoxic conditions, the metabolism of this compound can shift towards a reductive pathway.[3] This pathway is catalyzed by Cytochrome P450 2A6 (CYP2A6) and Cytochrome P450 3A4 (CYP3A4).[4][12] The reductive pathway is initiated by the anaerobic dehalogenation of this compound, leading to the formation of reactive radical intermediates.[13] These intermediates can then be further metabolized to form two main volatile metabolites: 2-chloro-1,1,1-trifluoroethane (CTE) and 2-chloro-1,1-difluoroethylene (CDE).[3][12] This pathway also results in the release of inorganic fluoride ions.[3] The reactive intermediates of the reductive pathway are thought to contribute to direct hepatocellular injury through mechanisms such as lipid peroxidation.[14]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound.

| Parameter | Value | Reference(s) |

| Overall Metabolism | ||

| Percentage of this compound Metabolized | 20-50% | [4] |

| Oxidative Pathway | >99% (under normal conditions) | [4] |

| Reductive Pathway | <1% (under normal conditions) | [4] |

| Enzyme Kinetics (Oxidative Pathway) | ||

| CYP2E1 (High affinity/Low capacity) | K_m = 0.030-0.053 vol% | [6] |

| CYP2A6 (Low affinity/High capacity) | K_m = 0.77-1.2 vol% | [6] |

| Metabolite Excretion | ||

| This compound recovered as urinary metabolites | 10-25% | [10] |

| Half-time for Trifluoroacetic Acid (TFA) excretion | 2-3 days | [10] |

Table 1: Quantitative aspects of this compound metabolism.

| Metabolite | Pathway | Key Enzyme(s) | Clinical Significance | Reference(s) |

| Trifluoroacetic Acid (TFA) | Oxidative | CYP2E1, CYP2A6 | Major urinary metabolite; marker of oxidative metabolism. | [6][10] |

| Bromide Ion (Br⁻) | Both | CYP2E1, CYP2A6, CYP3A4 | Excreted in urine. | [3] |

| Chloride Ion (Cl⁻) | Oxidative | CYP2E1, CYP2A6 | Excreted in urine. | [10] |

| 2-chloro-1,1,1-trifluoroethane (CTE) | Reductive | CYP2A6, CYP3A4 | Volatile metabolite exhaled in breath. | [3][12] |

| 2-chloro-1,1-difluoroethylene (CDE) | Reductive | CYP2A6, CYP3A4 | Volatile metabolite exhaled in breath. | [3][12] |

| Fluoride Ion (F⁻) | Reductive | CYP2A6, CYP3A4 | Released during reductive metabolism. | [3] |

| Trifluoroacetylated (TFA) Protein Adducts | Oxidative | CYP2E1 | Neoantigens that can trigger an immune response (this compound hepatitis). | [7][8] |

Table 2: Major metabolites of this compound and their significance.

Mandatory Visualizations

Caption: Metabolic pathways of this compound in the liver.

Caption: Experimental workflows for studying this compound metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the study of this compound metabolism.

In Vitro Metabolism Studies Using Liver Microsomes

-

Objective: To study the formation of this compound metabolites by liver enzymes in a controlled environment.

-

Methodology:

-

Microsome Preparation: Liver microsomes are isolated from animal or human liver tissue by differential centrifugation.[12]

-

Incubation: Microsomes are incubated with this compound in a reaction mixture containing a NADPH-generating system at 37°C.[15] For studying the reductive pathway, incubations are performed under anaerobic conditions.[15]

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent or by rapid freezing.

-

Metabolite Analysis: The reaction mixture is then analyzed for the presence of this compound metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolites and Ion Chromatography for non-volatile metabolites.[1][15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

-

Objective: To identify and quantify volatile metabolites of this compound, such as CTE and CDE, in biological samples (e.g., exhaled air, in vitro reaction mixtures).[16]

-

Methodology:

-

Sample Collection: For in vivo studies, exhaled breath is collected in appropriate sample bags. For in vitro studies, the headspace of the reaction vial is sampled.

-

Sample Introduction: A sample of the gas is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the GC column.

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[10]

-

Ion Chromatography for Trifluoroacetic Acid (TFA) and Bromide Analysis

-

Objective: To quantify the major non-volatile metabolites of the oxidative pathway, TFA and bromide, in urine and plasma.[1]

-

Methodology:

-

Sample Preparation: Urine or plasma samples are typically deproteinized and filtered before analysis.

-

Chromatographic Separation: The sample is injected into an ion chromatograph equipped with an anion-exchange column. The anions (TFA and bromide) are separated based on their affinity for the stationary phase.

-

Detection: The separated anions are detected using a conductivity detector. Quantification is achieved by comparing the peak areas to those of known standards.[1]

-

Animal Models of this compound-Induced Liver Injury

-

Objective: To study the mechanisms of this compound hepatotoxicity in a living organism.

-

Methodology:

-

Animal Selection: Rats are commonly used as an animal model.[2]

-

Enzyme Induction: To enhance metabolism and the severity of liver injury, animals are often pre-treated with a cytochrome P450 inducer, such as phenobarbital.[2]

-

This compound Exposure: The animals are then exposed to this compound, typically via inhalation, under hypoxic conditions (e.g., 14% oxygen) to promote the reductive metabolic pathway.[2]

-

Assessment of Liver Injury: Liver damage is assessed by measuring serum levels of liver enzymes (e.g., ALT, AST) and by histopathological examination of liver tissue.[2]

-

Detection of Covalent Binding of this compound Metabolites to Proteins

-

Objective: To demonstrate the formation of TFA-protein adducts, a key event in immune-mediated this compound hepatitis.

-

Methodology:

-

Radiolabeling: This method often involves the use of radiolabeled this compound (e.g., ¹⁴C-halothane).[17]

-

In Vivo or In Vitro Exposure: Animals or liver microsomes are exposed to the radiolabeled this compound.

-

Protein Isolation: Liver proteins are isolated from the tissue or microsomal preparation.

-

Quantification of Covalent Binding: The amount of radioactivity associated with the protein fraction is measured, providing a quantitative measure of covalent binding.[17] Non-radiometric techniques have also been developed.[6]

-

Conclusion

The metabolism of this compound in the liver is a complex process involving both oxidative and reductive pathways, each with distinct enzymatic catalysts and metabolic products. The formation of reactive intermediates, particularly trifluoroacetyl chloride in the oxidative pathway, is a critical initiating event in the pathogenesis of this compound-induced immune-mediated liver injury. The experimental protocols outlined in this guide provide the foundation for ongoing research aimed at further elucidating the mechanisms of this compound hepatotoxicity and developing strategies to mitigate drug-induced liver injury. A thorough understanding of these metabolic pathways and the methodologies used to study them is essential for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and anesthetic safety.

References

- 1. Determination of the this compound metabolites trifluoroacetic acid and bromide in plasma and urine by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An animal model of this compound hepatotoxicity: roles of enzyme induction and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopyrine infusion breath test for the determination of changes in P450 metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An animal model of hepatotoxicity associated with this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrine breath test and zonal hepatic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of covalently bound this compound metabolites in the hypoxic rat model for this compound hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation and covalent binding of this compound to liver macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Gas-chromatographic method for the this compound metabolites, trifluoroacetic acid and bromide, in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TH [thermofisher.com]

- 13. Critical appraisal of 13C breath tests for microsomal liver function: aminopyrine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An animal model of hepatotoxicity associated with this compound anesthesia (1978) | I. G. Sipes | 40 Citations [scispace.com]

- 15. The association of this compound-induced lipid peroxidation with the anaerobic metabolism of this compound: an in vitro study in guinea pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Volatile metabolites and decomposition products of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the mechanism of this compound-induced liver necrosis. Role of covalent binding of this compound metabolites to liver proteins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Halothane's Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted effects of the volatile anesthetic halothane on the central nervous system (CNS). This compound, a halogenated hydrocarbon, induces a state of general anesthesia primarily by modulating synaptic transmission and neuronal excitability. Its principal mechanisms of action involve the potentiation of inhibitory neurotransmission, particularly through gamma-aminobutyric acid type A (GABAA) receptors, and the suppression of excitatory neurotransmission mediated by glutamate receptors.[1][2][3] Concurrently, this compound exerts significant dose-dependent effects on cerebral hemodynamics and metabolism, characterized by cerebral vasodilation and a reduction in the cerebral metabolic rate for oxygen (CMRO₂).[4][5] This guide synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying signaling pathways and experimental workflows to offer a thorough resource for researchers in neuroscience and drug development.

Molecular Mechanisms of Action

This compound's anesthetic properties arise from its interactions with a variety of molecular targets within the CNS, leading to a net depression of neuronal activity. The primary mechanism involves the enhancement of inhibitory neurotransmission and the attenuation of excitatory signaling.

Potentiation of Inhibitory Neurotransmission

The principal inhibitory neurotransmitter in the brain is GABA, which exerts its effects through the ionotropic GABAA receptor. This compound potentiates GABAA receptor function, leading to an increased influx of chloride ions and subsequent hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[1][2][6]

Specifically, this compound has been shown to:

-

Increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) , suggesting a presynaptic action that enhances GABA release.[2]

-

Prolong the decay time of evoked IPSCs , indicating a postsynaptic effect that extends the duration of the inhibitory signal.[2]

-

Slow the agonist unbinding rate (koff) from the GABAA receptor , which increases the sensitivity to GABA and prolongs current deactivation.[7][8]

These actions collectively enhance synaptic inhibition and contribute significantly to the anesthetic state.[2] The suppression of nocifensive movements during this compound anesthesia is thought to be partly due to the enhancement of GABAA receptor-mediated transmission within the spinal cord.[9]

Inhibition of Excitatory Neurotransmission

This compound also depresses excitatory synaptic transmission, primarily by affecting glutamate receptors, the main mediators of fast excitatory signaling in the CNS.

-

N-methyl-D-aspartate (NMDA) Receptors: this compound acts as an antagonist at NMDA receptors.[3][10] Studies have shown that NMDA receptors are more sensitive to the effects of this compound than non-NMDA receptors.[10][11] this compound preferentially decreases the frequency of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[11]

-

Non-NMDA Receptors (AMPA and Kainate): While also affected, these receptors are less sensitive to this compound than NMDA receptors.[3][10] this compound depresses excitatory postsynaptic potentials (EPSPs) mediated by these receptors.[2][12]

The depression of glutamate-mediated synaptic responses involves both presynaptic and postsynaptic sites of action.[2]

Effects on Other Ion Channels and Receptors

This compound's actions are not limited to GABA and glutamate receptors. It also modulates the function of various other ion channels and receptors, contributing to its overall anesthetic effect:

-

Glycine Receptors: this compound activates glycine receptors, another class of inhibitory ligand-gated ion channels.[3]

-

Nicotinic Acetylcholine (nACh) Receptors: this compound inhibits nACh receptors.[3]

-

Voltage-gated Sodium Channels: this compound inhibits voltage-gated sodium channels, which can depress action potential conduction.[3][13]

-

Potassium Channels: this compound activates certain types of potassium channels, leading to neuronal hyperpolarization.[6][14]

-

Calcium Channels: this compound inhibits neuronal L-type calcium channels, which can reduce neurotransmitter release.[14][15]

Quantitative Data on this compound's CNS Effects

The following tables summarize key quantitative data regarding the effects of this compound on the central nervous system.

Table 1: Potency and Physicochemical Properties

| Parameter | Value | Reference(s) |

| Minimum Alveolar Concentration (MAC) in 100% O₂ | 0.74% | [1] |

| MAC with 70% Nitrous Oxide | 0.29% | [1] |

| Blood/Gas Partition Coefficient | 2.3 - 2.4 | [1][3] |

**Table 2: Effects on Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate for Oxygen (CMRO₂) **

| This compound Concentration | Change in CBF | Change in CMRO₂ | Species/Condition | Reference(s) |

| Anesthetic Concentrations | Increased | Decreased | General | [4] |

| 0.125 - 0.375 vol% | Decreased | Decreased | Baboons | [4] |

| > 0.375 vol% | Increased | Decreased | Baboons | [4] |

| 0.6% | - | Reduced by 20-30% | Rats | [5] |

| 2% | - | Reduced by ~50% | Rats | [5] |

| 0.65 MAC | Increased by 36% | Increased by 20% | Humans | [16] |

| 1.0 MAC | Increased to 123% of control | - | Cats | [17] |

| 1.05% | - | Higher than isoflurane | Rats | [18] |

| 0.5% in 50% N₂O | 33.8 ± 4.8 ml/100g/min | 1.45 ± 0.24 ml/100g/min | Humans | [19] |

Table 3: Effects on Synaptic Transmission

| Parameter | This compound Concentration | Effect | Preparation | Reference(s) |

| mIPSC Frequency | 0.35 mM (~1.2 vol%) | Increased 2- to 3-fold | Rat Hippocampal Slices | [2] |

| Evoked IPSC Decay Time | 1.2 vol% | Prolonged ~2.5-fold | Rat Hippocampal Slices | [2] |

| EPSP Amplitude | 0.35 mM (~1.2 vol%) | Depressed | Rat Hippocampal Slices | [2] |

| Schaffer-collateral Axon Fiber Volley Amplitude | 1.2 vol% (1 rat MAC) | Depressed by 18 ± 2.3% | Rat Hippocampal Slices | [13] |

| Population Spike Amplitude | 105 ± 4.9 µg/mL (0.53 mM) | Decreased by 50% | Rat Hippocampal Slices | [10] |

| NMDA EPSC Net Charge | 0.6 mM | Depressed to 56 ± 6% of control | Cultured Rat Cortical Neurons | [11] |

| NMDA EPSC Net Charge | 1.2 mM | Depressed to 11 ± 9% of control | Cultured Rat Cortical Neurons | [11] |

| non-NMDA EPSC Net Charge | 0.6 mM | Depressed to 71 ± 7% of control | Cultured Rat Cortical Neurons | [11] |

| non-NMDA EPSC Net Charge | 1.2 mM | Depressed to 59 ± 11% of control | Cultured Rat Cortical Neurons | [11] |

Table 4: Effects on Intracranial Pressure (ICP)

| Condition | Effect on ICP | Reference(s) |